Regiochemical Requirement for Dopamine D1 PAM Activity
The 5-(1-ethyl-1H-pyrazol-4-yl) substitution pattern on the tetrahydroisoquinoline core is explicitly claimed for dopamine D1 PAM activity in EP 3781560 B1, where compounds such as 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(1-ethyl-1H-pyrazol-4-yl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one are listed as preferred embodiments [1]. In contrast, the 6- or 8-substituted regioisomers, as well as the 4-substituted analog, are absent from the active PAM claims, indicating that the 5-position is essential for functional interaction with the D1 receptor allosteric site .
| Evidence Dimension | Regiochemical requirement for D1 PAM activity |
|---|---|
| Target Compound Data | 5-(1-ethyl-1H-pyrazol-4-yl) substitution present in all exemplified active D1 PAMs (EP 3781560 B1) |
| Comparator Or Baseline | 6-substituted, 8-substituted, and 4-substituted analogs not exemplified as D1 PAMs |
| Quantified Difference | Exclusive representation of 5-substituted regioisomer in D1 PAM patent claims |
| Conditions | Patent analysis across EP 3781560 B1 and related filings |
Why This Matters
Procurement of the 5-substituted isomer is necessary to access the D1 PAM chemical space validated by Eli Lilly; other regioisomers lack this target-class annotation.
- [1] Eli Lilly and Company. Pyrazo-tetrahydroisoquinoline derivatives as dopamine D1 receptor positive modulators. EP 3781560 B1. Claim 3: 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(1-ethyl-1H-pyrazol-4-yl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one. View Source
